molecular formula C14H20N2 B8706839 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8706839
M. Wt: 216.32 g/mol
InChI Key: WYADQUMCYGOFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5-piperidin-1-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H20N2/c15-14-7-4-11-10-12(5-6-13(11)14)16-8-2-1-3-9-16/h5-6,10,14H,1-4,7-9,15H2

InChI Key

WYADQUMCYGOFCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(CC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Piperidin-1-ylindan-1-one O-methyloxime (2.95 g, 12 mmol), 10% palladium on carbon (1.45 g), and 20% ammonia in methanol (80 ml), were placed in a Parr apparatus, which was charged with hydrogen to 60 psi. The mixture was shaken for 1 hour at ambient temperature and filtered. The filtrate was removed under vacuum to provide the title compound which was used without further purification. 1H NMR (CDCl3) δ 1.53-1.60 (m, 2H), 1.65-1.79 (m, 4H), 2.42-2.53 (m, 1H), 2.69-2.81 (m, 1H), 2.86-2.96 (m, 1H), 3.12 (t, 4H), 4.31 (t, 1H), 6.82 (m, 2H), 7.20 (d, 1H); MS (DCI) 217 (M+H)+.
Name
5-Piperidin-1-ylindan-1-one O-methyloxime
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.45 g
Type
catalyst
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.